4-Sec-butylmorpholine
Description
4-sec-Butylmorpholine is a morpholine derivative characterized by a sec-butyl group (–CH(CH₂CH₃)CH₂CH₃) attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely employed in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and ability to modulate physicochemical properties such as solubility, lipophilicity, and bioavailability.
Properties
CAS No. |
67061-36-3 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23g/mol |
IUPAC Name |
4-butan-2-ylmorpholine |
InChI |
InChI=1S/C8H17NO/c1-3-8(2)9-4-6-10-7-5-9/h8H,3-7H2,1-2H3 |
InChI Key |
FDHGUCPWMSEFHX-UHFFFAOYSA-N |
SMILES |
CCC(C)N1CCOCC1 |
Canonical SMILES |
CCC(C)N1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Morpholine Derivatives
The following table compares 4-sec-butylmorpholine with structurally analogous compounds, highlighting key differences in substituents, molecular properties, and applications:
Structural and Functional Analysis
- Alkyl Substituents: this compound’s branched alkyl chain likely increases lipophilicity compared to 4-methylmorpholine, which has a simpler –CH₃ group. This property could make it more suitable for lipid-soluble formulations or membrane penetration in drug design.
Electron-Withdrawing Groups :
- The nitro group in 4-(4-Nitrobenzyl)morpholine enhances electrophilicity, facilitating nucleophilic substitution reactions critical in anticancer drug synthesis .
- Sulfonyl groups (e.g., in 4-[2-(Methylsulphonyl)phenyl]morpholine) improve thermal stability and resistance to hydrolysis, making such derivatives valuable in high-throughput screening .
- Safety and Handling: 4-Methylmorpholine is flagged as an irritant and flammable, requiring stringent safety protocols .
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